An In-depth Technical Guide to 4-Iodo-3-methylpyridin-2-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Iodo-3-methylpyridin-2-amine: Synthesis, Properties, and Applications
A Note to the Researcher: Direct experimental data for 4-Iodo-3-methylpyridin-2-amine is not extensively available in public literature. This guide has been constructed by our Senior Application Scientists to provide a robust theoretical framework and practical guidance. We will begin by thoroughly examining the well-characterized precursor, 2-Amino-3-methylpyridine , and then extrapolate to the synthesis and predicted properties of the target molecule, 4-Iodo-3-methylpyridin-2-amine. This approach provides a scientifically grounded pathway for researchers to synthesize and utilize this novel building block.
Part 1: The Foundational Precursor: 2-Amino-3-methylpyridine
A comprehensive understanding of 2-Amino-3-methylpyridine is paramount before attempting the synthesis of its iodinated analogue. This stable, commercially available pyridinamine serves as a versatile starting material in medicinal chemistry.
Physicochemical and Spectroscopic Properties of 2-Amino-3-methylpyridine
The inherent properties of 2-Amino-3-methylpyridine dictate its reactivity and handling. The electron-donating amino and methyl groups activate the pyridine ring, influencing its nucleophilicity and susceptibility to electrophilic substitution.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | [1] |
| Molecular Weight | 108.14 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 31 °C | [2] |
| Boiling Point | 221-222 °C | [3] |
| Solubility | Soluble in water and methanol | [2] |
| CAS Number | 1603-40-3 | [1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of 2-Amino-3-methylpyridine will show distinct signals for the aromatic protons and the methyl protons. Due to the substitution pattern, the aromatic region will display a characteristic set of coupled multiplets.
-
¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the nitrogen atom and the amino and methyl substituents.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and C=C and C=N stretching bands for the pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 108, corresponding to the molecular weight of the compound.
Part 2: Proposed Synthesis of 4-Iodo-3-methylpyridin-2-amine
The introduction of an iodine atom at the C4 position of the 2-Amino-3-methylpyridine ring is a key transformation. Based on the electronic properties of the starting material, an electrophilic iodination is the most logical synthetic strategy. The amino group is a strong activating group and directs ortho- and para- to itself. The methyl group is a weaker activating group. Therefore, the positions ortho and para to the amino group (positions 3 and 5) and ortho to the methyl group (position 4) are activated. Position 4 is sterically accessible and electronically activated, making it a plausible site for iodination.
Proposed Synthetic Pathway: Electrophilic Iodination
A common method for the iodination of activated aromatic rings is the use of iodine monochloride (ICl) or a combination of an iodide salt and an oxidizing agent.
Caption: Proposed synthesis of 4-Iodo-3-methylpyridin-2-amine.
Step-by-Step Experimental Protocol (Proposed)
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-3-methylpyridine (1.0 eq) in a mixture of glacial acetic acid and water.
-
Addition of Reagents: To the stirred solution, add iodine (I₂) (0.5 eq) and periodic acid (HIO₄) (0.2 eq). A catalytic amount of sulfuric acid can be added to increase the electrophilicity of the iodine.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Periodic Acid as Oxidant: Periodic acid is used to oxidize I₂ to the more electrophilic iodinating species, I⁺. This is crucial for the iodination of the moderately activated pyridine ring.
-
Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and reagents, and it is relatively stable to the oxidizing conditions.
-
Acid Catalyst: The addition of a strong acid like sulfuric acid can protonate the pyridine nitrogen, which deactivates the ring. However, in this case, it is used in catalytic amounts to potentially facilitate the formation of the active iodinating species. Careful optimization of the amount of acid is necessary to avoid complete deactivation of the ring.
Part 3: Predicted Chemical Properties and Reactivity of 4-Iodo-3-methylpyridin-2-amine
The introduction of the iodo group at the C4 position is expected to significantly influence the chemical properties and reactivity of the molecule, making it a valuable building block for further diversification.
Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale |
| Molecular Formula | C₆H₇IN₂ | Addition of one iodine atom. |
| Molecular Weight | 234.04 g/mol | Based on the atomic weights of the constituent elements. |
| Melting Point | Significantly higher than the precursor | The introduction of the larger, more polarizable iodine atom will increase intermolecular forces (van der Waals and dipole-dipole interactions), leading to a higher melting point. |
| Solubility | Decreased solubility in polar solvents | The increased molecular weight and the presence of the hydrophobic iodine atom will likely decrease its solubility in water compared to the precursor. It should remain soluble in organic solvents like methanol, ethanol, and DMSO. |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum will show a downfield shift of the remaining aromatic protons due to the electron-withdrawing inductive effect of the iodine atom. The coupling patterns will also be altered.
-
¹³C NMR: The carbon spectrum will show a signal for the carbon atom attached to the iodine at a very upfield position (typically around 90-100 ppm), which is characteristic of iodo-substituted aromatic carbons.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak at m/z = 234.
Reactivity and Potential Applications in Drug Discovery
The true value of 4-Iodo-3-methylpyridin-2-amine lies in its potential as a versatile intermediate in the synthesis of complex molecules, particularly in the context of drug discovery. The C-I bond is a prime handle for various palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions of 4-Iodo-3-methylpyridin-2-amine.
-
Suzuki-Miyaura Coupling: The reaction with boronic acids or esters will allow for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. This is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Sonogashira Coupling: Coupling with terminal alkynes will yield 4-alkynyl-3-methylpyridin-2-amines, which are valuable intermediates for the synthesis of various heterocyclic systems and can also be used in click chemistry.
-
Buchwald-Hartwig Amination: This reaction will enable the formation of a new C-N bond at the C4 position, leading to the synthesis of N⁴-substituted-3-methylpyridine-2,4-diamines. These structures are of interest in medicinal chemistry due to their potential as hydrogen bond donors and acceptors.
The 2-amino and 3-methyl groups on the pyridine ring can also serve as points for further functionalization, offering a multi-dimensional approach to molecular design. Pyridine-containing compounds are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[4]
Part 4: Safety and Handling
Precursor (2-Amino-3-methylpyridine):
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[1]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Target Molecule (4-Iodo-3-methylpyridin-2-amine) (Predicted):
-
Hazards: While specific toxicity data is unavailable, it should be handled with the same or greater level of caution as the precursor due to the presence of the iodo group. Halogenated aromatic compounds can have unknown toxicological profiles.
-
Precautions: Assume the compound is toxic and handle it with appropriate care in a controlled laboratory environment.
Conclusion
While 4-Iodo-3-methylpyridin-2-amine is not a readily available compound, this guide provides a clear and scientifically sound pathway for its synthesis and utilization. By understanding the properties of the precursor, 2-Amino-3-methylpyridine, and applying established principles of organic synthesis, researchers can access this novel building block. Its potential for diversification through modern cross-coupling methodologies makes it an attractive target for laboratories engaged in drug discovery and the development of novel functional materials.
References
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. [Link]
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
2-Amino-3-methylpyridine. PubChem. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). NIH. [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
-
2-Amino-5-iodo-4-methylpyridine-3-carbonitrile Supplier China. Pipzine Chemicals. [Link]
-
2-Amino-5-Iodo-3-Methylpyridine 98.0%(GC). PureSynth. [Link]
Sources
- 1. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-methylpyridine | 1603-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
